molecular formula C7H4ClN3O B1384357 8-Chloropyrido[3,4-d]pyrimidin-4-ol CAS No. 84341-13-9

8-Chloropyrido[3,4-d]pyrimidin-4-ol

Cat. No.: B1384357
CAS No.: 84341-13-9
M. Wt: 181.58 g/mol
InChI Key: BUERZTTWXDSSIY-UHFFFAOYSA-N
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Description

8-Chloropyrido[3,4-d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C7H4ClN3O and its molecular weight is 181.58 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

8-Chloropyrido[3,4-d]pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of histone lysine demethylases (KDMs), specifically KDM4 (JMJD2) and KDM5 (JARID1) subfamilies . These interactions are essential for regulating gene expression and maintaining cellular homeostasis. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the epigenetic landscape of the cell.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of KDMs leads to changes in histone methylation patterns, which in turn affects gene expression . Additionally, the compound has been shown to exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the Fe(II) in the active site of KDMs, inhibiting their demethylase activity . This inhibition results in the accumulation of methylated histones, leading to altered gene expression profiles. Furthermore, the compound’s ability to permeate cells and inhibit KDMs selectively over other subfamilies highlights its specificity and potential therapeutic value .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere conditions at 2-8°C . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of KDM activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits KDM activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and off-target effects . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s inhibition of KDMs affects metabolic flux and metabolite levels, further influencing cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s ability to permeate the blood-brain barrier and its high gastrointestinal absorption highlight its potential for systemic therapeutic applications . Additionally, its distribution within tissues and cells affects its localization and accumulation, influencing its overall efficacy and safety profile.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with KDMs and other biomolecules, ensuring its effective inhibition of enzyme activity and modulation of gene expression.

Biological Activity

8-Chloropyrido[3,4-d]pyrimidin-4-ol is a heterocyclic compound recognized for its significant biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its potential as a therapeutic agent.

Chemical Structure and Properties

This compound features a unique structure characterized by a fused pyrido-pyrimidine ring system. Its molecular formula is C_7H_5ClN_2O, with a molecular weight of 181.58 g/mol. The presence of chlorine and hydroxyl functional groups enhances its reactivity and biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Histone Lysine Demethylases (KDMs) : This compound has been identified as a potent inhibitor of the KDM4 and KDM5 subfamilies. By binding to the Fe(II) in the active site of these enzymes, it inhibits their demethylase activity, leading to altered histone methylation patterns and subsequent changes in gene expression .
  • CXCR2 Antagonism : In studies exploring structure-activity relationships (SAR), derivatives of this compound have shown antagonistic activity against the CXCR2 receptor, which is implicated in inflammatory responses and cancer progression. A notable derivative exhibited an IC50 value of 0.11 µM in inhibiting this receptor .

Biological Activities

This compound has demonstrated a range of biological activities:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its derivatives have been evaluated for their ability to inhibit cellular proliferation and induce apoptosis in cancer cells .
  • Enzyme Inhibition : Beyond KDMs, it also inhibits cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism. This inhibition could significantly impact pharmacokinetics and drug interactions in therapeutic contexts.
  • Antimicrobial Properties : Some studies suggest potential antimicrobial activities against specific pathogens, although further investigation is required to fully elucidate these effects .

Study 1: Cytotoxicity Evaluation

A study conducted by researchers synthesized various derivatives of this compound to assess their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 5 to 15 µM across different cell types .

Study 2: Inhibition of KDMs

In another investigation focused on epigenetic modulation, derivatives of this compound were tested for their ability to inhibit KDMs involved in histone demethylation. The study found that these compounds could effectively alter methylation patterns in histones, leading to changes in gene expression associated with cancer progression and other diseases .

Summary Table of Biological Activities

Activity TypeTarget/MechanismIC50 Value
Anticancer ActivityVarious cancer cell lines5 - 15 µM
KDM InhibitionKDM4 and KDM5Not specified
CXCR2 AntagonismCXCR2 receptor0.11 µM
Cytochrome P450 InhibitionCYP1A2Not specified

Properties

IUPAC Name

8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUERZTTWXDSSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=O)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84341-13-9
Record name 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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